8-bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
8-Bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom at the 8th position and a trifluoromethyl group at the 2nd position on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminoaryl aldehydes or ketones with trifluoromethyl-containing reagents. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
8-Bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 8-bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-(Trifluoromethyl)quinazolin-4-one
- 8-Chloro-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one
- 8-Bromoquinazolin-4-one
Uniqueness
8-Bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine atom allows for further functionalization through substitution reactions .
Properties
CAS No. |
1998477-60-3 |
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Molecular Formula |
C9H4BrF3N2O |
Molecular Weight |
293 |
Purity |
95 |
Origin of Product |
United States |
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